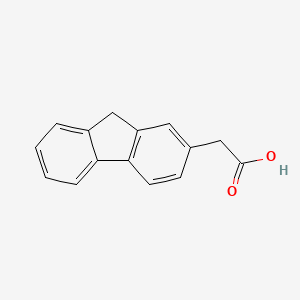

2-(9H-fluoren-2-yl)acetic acid

Description

Contextualizing Fluorene (B118485) Scaffolds in Organic Chemistry and Materials Science

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a privileged structure in the realm of organic chemistry and materials science. researchgate.net Its rigid and planar nature, combined with an extended π-conjugated system, imparts valuable electronic and photophysical properties to molecules that contain it. wikipedia.org These characteristics make fluorene and its derivatives highly sought-after components in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. msu.eduresearchgate.net The C9 position of the fluorene ring is particularly reactive, allowing for the introduction of various substituents to tune the molecule's solubility, thermal stability, and charge transport properties without significantly altering its fundamental electronic structure. wikipedia.org This synthetic versatility has led to the development of a vast library of fluorene-based polymers and small molecules with tailored functionalities. researchgate.netresearchgate.net

In materials science, fluorene-based polymers are prized for their high photoluminescence quantum yields, excellent thermal stability, and good charge carrier mobility. smartchemsynth.com These properties are essential for the fabrication of efficient and durable electronic devices. The ability to modify the fluorene core at various positions allows for precise control over the emission color and electronic characteristics of the resulting materials. msu.edu

Significance of Acetic Acid Moiety in Chemical Functionalization and Derivatization

The acetic acid moiety (–CH₂COOH) is a cornerstone of chemical functionalization and derivatization due to its versatile reactivity. The carboxylic acid group can readily undergo a variety of chemical transformations, including esterification, amidation, and reduction, providing a gateway to a diverse range of functional derivatives. smolecule.com This functional group is instrumental in peptide synthesis, where it can be coupled with amines to form peptide bonds. publish.csiro.au

Furthermore, the acidic proton of the carboxyl group can be deprotonated to form a carboxylate salt, which can enhance the water solubility of organic molecules. This property is particularly valuable in the development of biocompatible materials and pharmaceutical agents. The presence of the acetic acid group also provides a handle for attaching the molecule to surfaces or incorporating it into larger macromolecular structures, a technique often employed in materials science and nanotechnology. chemscene.com

Overview of Key Research Domains for Fluorene-Containing Carboxylic Acids

The combination of the fluorene scaffold and the carboxylic acid functional group in molecules like 2-(9H-fluoren-2-yl)acetic acid has opened up several key research domains:

Organic Electronics: Fluorene-containing carboxylic acids serve as important building blocks for the synthesis of hole-transporting materials and emissive layers in OLEDs. acs.org The carboxylic acid group can be used to anchor these molecules onto electrode surfaces, improving device efficiency and stability.

Pharmaceuticals and Medicinal Chemistry: The fluorene nucleus is found in a number of biologically active compounds. medchemexpress.com The addition of a carboxylic acid moiety can modulate the pharmacokinetic properties of these molecules and provide a site for further derivatization to create new drug candidates with potential antitumor or anti-inflammatory activities. acs.orgacs.org

Polymers and Materials Science: Fluorene-containing carboxylic acids can be polymerized or co-polymerized to create materials with unique optical and electronic properties. acs.org These polymers have applications in sensors, and advanced coatings. ontosight.ai

| Research Domain | Key Applications of Fluorene-Containing Carboxylic Acids |

| Organic Electronics | Synthesis of hole-transporting materials, Emissive layers in OLEDs, Surface modification of electrodes. |

| Pharmaceuticals | Development of antitumor and anti-inflammatory agents, Modulation of pharmacokinetic properties. |

| Polymers & Materials | Creation of functional polymers for sensors and coatings, Building blocks for advanced materials. |

Historical Trajectory and Evolution of Research on Fluorene-Based Acetic Acids

The exploration of fluorene chemistry dates back to the late 19th century, with its discovery in coal tar by Marcellin Berthelot in 1867. wikipedia.org However, the specific synthesis and investigation of fluorene-based acetic acids gained traction in the mid-20th century. A significant early contribution was made in 1940 by W. E. Bachmann and J. C. Sheehan, who reported the synthesis of 2-, 4-, and 9-fluoreneacetic acids. msu.edu This work laid the groundwork for future investigations into the chemical and biological properties of these compounds.

Early research was often driven by an interest in the biological activities of polycyclic aromatic hydrocarbons and their derivatives. The structural similarity of these compounds to known carcinogens and hormones prompted studies into their physiological effects. msu.edu As synthetic methodologies advanced, so did the ability to create more complex and functionalized fluorene derivatives. The development of modern cross-coupling reactions, for instance, has revolutionized the synthesis of fluorene-based materials for electronic applications.

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in research focused on the application of fluorene derivatives in materials science. The unique photophysical properties of the fluorene scaffold were harnessed to create highly efficient blue-light-emitting polymers for OLEDs. This, in turn, spurred further interest in functionalized fluorene monomers, including those bearing carboxylic acid groups for improved processability and device integration. The historical evolution of research on fluorene-based acetic acids reflects a broader trend in organic chemistry: from fundamental synthesis and biological screening to the rational design of functional materials for advanced technologies.

Structure

3D Structure

Properties

Molecular Formula |

C15H12O2 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-(9H-fluoren-2-yl)acetic acid |

InChI |

InChI=1S/C15H12O2/c16-15(17)8-10-5-6-14-12(7-10)9-11-3-1-2-4-13(11)14/h1-7H,8-9H2,(H,16,17) |

InChI Key |

JZFNJONRKSSDGV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 9h Fluoren 2 Yl Acetic Acid and Its Precursors

Direct Synthesis Approaches to 2-(9H-Fluoren-2-yl)acetic Acid

While direct, single-step syntheses are often sought for efficiency, the preparation of this compound typically involves multi-step sequences starting from functionalized fluorene (B118485) precursors.

Conventional Synthetic Routes and Conditions

Conventional methods for synthesizing this compound often rely on established organic reactions starting from readily available 2-substituted fluorene derivatives. A plausible and historically significant route is the Willgerodt-Kindler reaction . wikipedia.orgorganic-chemistry.org This reaction converts aryl alkyl ketones, such as 2-acetylfluorene, into the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.

Another classical approach is the Arndt-Eistert synthesis , which serves as a reliable method for the one-carbon homologation of a carboxylic acid. organic-chemistry.orgwikipedia.org In this sequence, a precursor such as 2-fluorenylcarboxylic acid would first be converted to its acid chloride. Reaction with diazomethane (B1218177) yields an α-diazoketone intermediate. nrochemistry.com This intermediate then undergoes a silver(I)-catalyzed Wolff rearrangement in the presence of water to produce the desired this compound. youtube.comchem-station.com Although effective, this method requires the use of diazomethane, which is toxic and explosive, necessitating safer alternatives like (trimethylsilyl)diazomethane. nrochemistry.com

Modern Catalyst Systems in Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of aryl acetic acid derivatives. For instance, a 2-halofluorene (e.g., 2-bromofluorene) could be coupled with a suitable two-carbon building block.

While specific examples for this compound are not extensively detailed, analogous palladium-catalyzed carbonylative syntheses are well-established. nih.govmdpi.com Such a strategy might involve the palladium-catalyzed reaction of a 2-halofluorene with carbon monoxide and a suitable nucleophile or coupling partner to introduce the acetic acid moiety or a precursor thereof. These methods often offer milder reaction conditions and broader functional group tolerance compared to conventional routes.

Synthesis of Key Intermediates and Related Fluorene Derivatives

The availability of appropriately functionalized fluorene precursors is critical for the synthesis of the target acetic acid derivative.

Fluorenone-Based Precursors

Fluorenones are common and versatile intermediates in fluorene chemistry. mdpi.com They can be synthesized through various methods, including the oxidation of fluorene or the cyclization of biphenyl (B1667301) derivatives. For instance, palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes provides an efficient route to substituted fluoren-9-ones, avoiding harsh oxidizing agents. nih.gov

A key precursor for the title compound's synthesis is 2-acetylfluorene. The Friedel-Crafts acetylation of 9H-fluorene is an effective method for its preparation. researchgate.net The reaction, typically using acetyl chloride and a Lewis acid catalyst like aluminum chloride, can be optimized by controlling solvent, temperature, and reaction time to favor the formation of 2-acetyl-9H-fluorene over other isomers. researchgate.net

| Starting Material | Reagents | Catalyst | Solvent | Key Product | Ref |

| 9H-Fluorene | Acetyl Chloride | AlCl₃ | Dichloroethane | 2-Acetyl-9H-fluorene | researchgate.net |

| 2-Iodobenzaldehyde | Benzyne precursor, CsF | Pd(dba)₂, P(o-tolyl)₃ | MeCN/Toluene | Fluoren-9-one | nih.gov |

Functionalized Fluorene Derivatives as Starting Materials

A wide range of functionalized fluorene derivatives serve as starting materials for more complex structures. The introduction of functional groups such as nitro or iodo groups at specific positions on the fluorene ring allows for subsequent chemical transformations.

For example, 9,9-didecyl-2-iodo-7-nitro-9H-fluorene is a versatile intermediate. nih.gov The iodo group can participate in palladium-catalyzed coupling reactions, such as the Stille or Sonogashira coupling, to introduce new carbon-carbon bonds at the 2-position. The nitro group can be readily reduced to an amine, providing another point for functionalization. nih.gov These strategies are instrumental in building complex fluorene-based molecules for applications in materials science and bioimaging. nih.govmdpi.com

Advanced Synthetic Strategies for Complex Fluorene-Acetic Acid Constructs

The this compound scaffold can be incorporated into more complex molecular architectures for specialized applications. For instance, fluorene derivatives are used in the synthesis of molecules for two-photon fluorescence microscopy. nih.gov Synthetic strategies often involve multi-step sequences where the fluorene core is assembled and functionalized before the acetic acid side chain is introduced or modified.

Advanced methods may involve the synthesis of complex heterocyclic systems attached to the fluorene core. For example, 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine has been synthesized and used as a precursor for novel thiazolidinone and azetidinone analogues with potential biological activity. researchgate.net Similarly, fluorenyl-hydrazonothiazole derivatives have been synthesized via the Hantzsch reaction starting from fluorenone. mdpi.com These examples highlight how the fundamental fluorene structure serves as a platform for creating diverse and complex chemical entities.

Multicomponent Reactions (MCRs) Incorporating Fluorene Units

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, have emerged as a powerful tool in organic synthesis. nih.govresearchgate.net These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govmdpi.com The fluorene scaffold, a privileged structure in drug discovery, has been successfully incorporated into various molecules using MCRs, particularly isocyanide-based multicomponent reactions (IMCRs). rug.nl

The dual functionality of molecules like 9-isocyano-9H-fluorene allows for their participation in a variety of IMCRs, leading to the creation of diverse and complex fluorene-containing derivatives. rug.nl While direct synthesis of this compound via a one-pot MCR is not extensively documented, the principles of MCRs are applied to synthesize precursors and analogues. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, and the Passerini and Ugi reactions, which are classic isocyanide-based MCRs, provide frameworks that could be adapted for the synthesis of fluorene-containing carboxylic acid derivatives. mdpi.com

The general approach involves designing an MCR where one of the components is a fluorene derivative functionalized to participate in the reaction cascade. For example, a fluorene-containing aldehyde or amine could be a starting material in a Ugi or Passerini reaction, which would ultimately yield a product with a protected carboxylic acid precursor that can be subsequently deprotected to afford the desired acetic acid derivative.

Table 1: Examples of Multicomponent Reactions

| Reaction Name | Reactants | Product Type |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. of β-keto ester, Ammonia | Dihydropyridine |

| Passerini Reaction | Isocyanide, Carboxylic acid, Aldehyde/Ketone | α-Acyloxy carboxamide |

| Ugi Reaction | Isocyanide, Carboxylic acid, Aldehyde/Ketone, Primary amine | α-Acylamino carboxamide |

Stereoselective Synthesis of Chiral Fluorene Acetic Acid Derivatives

The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. researchgate.net The development of methods for the stereoselective construction of carbon centers, particularly fluorinated ones, is an active area of research. nih.gov While the direct asymmetric synthesis of this compound is a specific challenge, the principles of stereoselective synthesis can be applied to create chiral derivatives.

One established approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, in the synthesis of chiral α-amino ketones, palladium-catalyzed allylic alkylation has been shown to proceed with high diastereoselectivity. thieme-connect.de This strategy could potentially be adapted to introduce a chiral center alpha to the carbonyl group of a fluorene acetic acid precursor.

Another strategy involves the stereoselective transformation of sulfinyl compounds. Chiral sulfoxides can be used to direct the stereochemistry of subsequent reactions. acs.org For example, the addition of an organometallic reagent to a chiral N-sulfinylimine derived from a fluorene aldehyde could lead to the formation of a chiral amine, which could then be further elaborated to the desired chiral acetic acid derivative. The stereochemical outcome of such reactions is often influenced by the nature of the substituents and the reaction conditions. acs.org

Table 2: Key Concepts in Stereoselective Synthesis

| Concept | Description |

| Chiral Auxiliary | A chiral molecule temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. |

| Asymmetric Catalysis | The use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. |

| Diastereoselective Reaction | A reaction that preferentially forms one diastereomer over all other possible diastereomers. |

Palladium-Catalyzed Coupling Reactions in Fluorene-Acyl Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. thieme-connect.denih.gov These reactions are particularly useful for the synthesis of biaryl compounds and have been extensively applied to the construction of the fluorene core and the introduction of acyl groups.

One powerful method for synthesizing fluoren-9-ones, which are key precursors to fluorene derivatives, is the palladium-catalyzed cyclocarbonylation of o-halobiaryls. nih.govresearchgate.net This reaction involves the intramolecular insertion of carbon monoxide into a biaryl system, leading to the formation of the five-membered ring of the fluorenone. The resulting fluoren-9-ones can be further functionalized. For example, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction on the ketone at the 9-position could be used to introduce the acetic acid side chain.

Furthermore, palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are employed to elaborate fluorene precursors. For instance, a halogenated fluorene derivative can be coupled with a suitable boronic acid or alkyne to introduce various substituents onto the fluorene ring system. nih.gov The synthesis of 9H-fluorenes has also been achieved through a palladium(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2′-dibromobiphenyls. thieme-connect.de

Table 3: Common Palladium-Catalyzed Coupling Reactions

| Reaction Name | Electrophile | Nucleophile | Bond Formed |

| Suzuki-Miyaura Coupling | Organohalide, Triflate | Organoboron Compound | C-C |

| Sonogashira Coupling | Organohalide, Triflate | Terminal Alkyne | C-C |

| Buchwald-Hartwig Amination | Organohalide, Triflate | Amine | C-N |

| Heck Reaction | Organohalide, Triflate | Alkene | C-C |

Photoredox Catalysis in Fluorene Carboxylic Acid Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling a wide range of transformations under mild reaction conditions. researchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates. researchgate.net

In the context of fluorene chemistry, photoredox catalysis has been applied to various transformations. For instance, 9-fluorenone (B1672902) itself can act as a photocatalyst in certain reactions, such as the [2+2] photocycloaddition of olefins. researchgate.net While the direct application of photoredox catalysis for the synthesis of this compound is not extensively reported, this technology offers potential avenues for the transformation of fluorene-based carboxylic acids and their precursors.

For example, decarboxylative coupling reactions are a hallmark of photoredox catalysis. A fluorene-containing carboxylic acid could potentially undergo photoredox-mediated decarboxylation to generate a fluorenyl radical, which could then be trapped by a suitable coupling partner to form a new carbon-carbon or carbon-heteroatom bond. This would allow for the late-stage functionalization of the fluorene scaffold. Additionally, photoredox catalysis can be employed for C-H functionalization reactions, which could provide a direct route to introduce functionality at the 2-position of the fluorene ring.

Table 4: Key Features of Photoredox Catalysis

| Feature | Description |

| Energy Source | Visible light, a mild and renewable energy source. |

| Reaction Mechanism | Typically involves single-electron transfer (SET) processes, generating radical intermediates. |

| Reaction Conditions | Often proceeds at room temperature and under neutral conditions. |

| Catalyst Types | Can involve metal complexes (e.g., iridium, ruthenium) or organic dyes. |

Chemical Reactivity and Derivatization of 2 9h Fluoren 2 Yl Acetic Acid

Carboxylic Acid Functionalization

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amide bond formation, and reduction or oxidation reactions.

Esterification Reactions and Ester Reactivity

Esters of 2-(9H-fluoren-2-yl)acetic acid can be readily prepared through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgresearchgate.net This is an equilibrium-driven reaction, and to favor the formation of the ester, it is common to use a large excess of the alcohol or to remove the water that is formed during the reaction. wikipedia.orgresearchgate.net

The general reaction for the Fischer esterification of this compound is as follows:

This compound + R-OH ⇌ 2-(9H-fluoren-2-yl)acetate + H₂O

| Reactant | Catalyst | Product |

| This compound | H₂SO₄ | Methyl 2-(9H-fluoren-2-yl)acetate |

| Methanol (B129727) | p-TsOH | Ethyl 2-(9H-fluoren-2-yl)acetate |

| Ethanol | HCl | Isopropyl 2-(9H-fluoren-2-yl)acetate |

The reactivity of the resulting esters is typical for this functional group. They can undergo hydrolysis back to the carboxylic acid under either acidic or basic conditions. Transesterification can also be achieved by reacting the ester with a different alcohol in the presence of a catalyst. Furthermore, these esters can serve as precursors for other functional groups; for instance, they can be reduced to alcohols or reacted with Grignard reagents to form tertiary alcohols. chemicalbook.com

Amide Bond Formation and Peptide Coupling Methodologies

The formation of an amide bond from this compound and an amine is a crucial reaction, particularly in the synthesis of peptides and other biologically relevant molecules. Direct reaction between the carboxylic acid and an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid must first be "activated" through the use of coupling reagents. mdpi.com

A wide variety of peptide coupling reagents are available, which can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. researchgate.netresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine to form the amide bond.

Common Peptide Coupling Reagents:

| Reagent Class | Examples | Byproducts |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Ureas |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Phosphine oxides |

| Uronium/Aminium Salts | HATU, HBTU | Tetramethylurea |

The choice of coupling reagent and reaction conditions can significantly impact the yield and purity of the resulting amide, and care must be taken to minimize side reactions such as racemization, especially when dealing with chiral amines. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress these side reactions. researchgate.net

Reduction and Oxidation Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-(9H-fluoren-2-yl)ethanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The resulting alcohol, 2-(9H-fluoren-2-yl)ethanol, is a valuable intermediate in its own right, finding use in the synthesis of various other fluorene (B118485) derivatives. chemicalbook.comlookchem.com

Conversely, while the carboxylic acid group is already in a high oxidation state, oxidative degradation of the molecule can occur under harsh conditions. However, specific and controlled oxidation of the carboxylic acid group itself is not a common transformation. More relevant are the oxidation reactions that can occur on the fluorene moiety, which are discussed in the following section.

Fluorene Moiety Functionalization

The fluorene ring system is amenable to a variety of functionalization reactions, including electrophilic aromatic substitution, nucleophilic substitutions, and organometallic coupling reactions.

Electrophilic Aromatic Substitution Patterns on the Fluorene Core

The fluorene ring system is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The substitution pattern is directed by the existing acetic acid side chain and the electronic properties of the fluorene nucleus itself. The most reactive positions for electrophilic attack on the fluorene ring are generally the 2 and 7 positions, due to the electronic activation provided by the fused benzene rings. mdpi.com

The order of reactivity towards electrophilic substitution is generally fluorene > biphenyl (B1667301) > benzene, which is attributed to the increased conjugation and planar nature of the fluorene system. quora.com The presence of the deactivating acetic acid group at the 2-position will influence the position of further substitution, directing incoming electrophiles to the other available positions on the ring system, primarily the 7-position.

Examples of Electrophilic Aromatic Substitution Reactions on Fluorene:

| Reaction | Reagents | Product |

| Bromination | Br₂/FeBr₃ | Bromo-2-(9H-fluoren-2-yl)acetic acid |

| Nitration | HNO₃/H₂SO₄ | Nitro-2-(9H-fluoren-2-yl)acetic acid |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Acetyl-2-(9H-fluoren-2-yl)acetic acid |

Nucleophilic Substitutions and Organometallic Coupling Reactions

While the fluorene ring itself is electron-rich and not susceptible to nucleophilic attack, the introduction of a leaving group, such as a halogen, via electrophilic substitution opens the door to nucleophilic aromatic substitution reactions. These reactions, however, typically require harsh conditions or the presence of strong electron-withdrawing groups on the aromatic ring. ck12.orgmasterorganicchemistry.com

A more versatile approach to functionalizing the fluorene core is through the use of organometallic cross-coupling reactions. These reactions, often catalyzed by palladium complexes, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com Common examples include the Suzuki, Heck, and Sonogashira reactions. researchgate.netacs.orgnih.govorganic-chemistry.orgorganic-chemistry.org For these reactions to be carried out, a halogenated derivative of this compound is typically required as a starting material.

Common Organometallic Cross-Coupling Reactions:

| Reaction | Reactants | Catalyst | Product |

| Suzuki Coupling | Bromo-2-(9H-fluoren-2-yl)acetic acid, Arylboronic acid | Pd(PPh₃)₄ | Aryl-2-(9H-fluoren-2-yl)acetic acid |

| Heck Coupling | Bromo-2-(9H-fluoren-2-yl)acetic acid, Alkene | Pd(OAc)₂ | Alkenyl-2-(9H-fluoren-2-yl)acetic acid |

| Sonogashira Coupling | Bromo-2-(9H-fluoren-2-yl)acetic acid, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-2-(9H-fluoren-2-yl)acetic acid |

These powerful synthetic methods have enabled the creation of a vast library of fluorene derivatives with tailored electronic and photophysical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Transformations at the C-9 Position of the Fluorene Ring

The C-9 position of the fluorene ring in this compound is a key site for chemical transformations due to the acidity of its benzylic hydrogens. thieme-connect.com This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse derivatives. The methylene (B1212753) bridge at C-9 can be functionalized through reactions such as alkylation, condensation, and oxidation. mdpi.comresearchgate.net

Alkylation: The acidic protons at the C-9 position can be readily removed by a base to form a fluorenyl anion, which can then act as a nucleophile. cdnsciencepub.comresearchgate.net This anion can react with alkyl or aralkyl halides to yield C-9 monosubstituted or disubstituted fluorene derivatives. cdnsciencepub.com The degree of substitution is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the metal counter-ion. cdnsciencepub.com For instance, reactions using organometallic compounds like 9-fluorenyl-potassium, -sodium, or -lithium with alkyl halides in ether solvents can produce a mixture of unreacted fluorene, C₉-monosubstituted fluorene, and C₉-disubstituted fluorene. cdnsciencepub.com The extent of disubstitution is highest for the potassium compound and minimal for the lithium compound. cdnsciencepub.com

Another green and efficient method for C-9 monoalkylation involves the use of alcohols as alkylating agents, catalyzed by bases like potassium tert-butoxide (t-BuOK) or nickel complexes. researchgate.netresearchgate.netrsc.org This approach avoids the use of alkyl halides and proceeds under relatively mild conditions. researchgate.net The reaction is compatible with a broad range of alcohols, including aliphatic, aromatic, and secondary alcohols. rsc.org

Condensation Reactions: The C-9 position can also undergo condensation reactions with aldehydes and ketones. A notable example is the Knoevenagel condensation, which involves the reaction of the fluorene moiety with an aldehyde in the presence of a base. mdpi.com This reaction results in the formation of a double bond at the C-9 position, yielding dibenzofulvene derivatives. mdpi.com These derivatives are characterized by an extended π-conjugated system, which imparts specific physicochemical properties, such as high thermal stability and fluorescence efficiency. mdpi.com

Oxidation: The C-9 methylene group can be oxidized to a carbonyl group, converting the fluorene moiety into a fluorenone structure. This transformation yields 2-(9-oxo-9H-fluoren-2-yl)acetic acid. Mechanistic studies suggest that this oxidation can proceed through reaction with oxygen, potentially initiated by the abstraction of a hydrogen atom from the C-9 position. mdpi.com

| Transformation Type | Reagents | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl/Aralkyl Halides | Organopotassium, -sodium, -lithium compounds | 9-Mono- and 9,9-Disubstituted Fluorenes | cdnsciencepub.com |

| Alkylation | Alcohols (Benzyl, Aliphatic) | t-BuOK or Ni-complex/KOH | 9-Monoalkylated Fluorenes | researchgate.netrsc.org |

| Knoevenagel Condensation | Aromatic/Heteroaromatic Aldehydes | Potassium tert-butoxide | Dibenzofulvenes (9-ylidene Fluorenes) | mdpi.com |

| Oxidation | Oxygen (O₂) | - | 9-Fluorenone (B1672902) Derivatives | mdpi.com |

Mechanistic Investigations of this compound Reactions

Reaction Pathway Elucidation using Spectroscopic and Computational Methods

Understanding the precise reaction pathways for the derivatization of this compound is crucial for optimizing reaction outcomes. A combination of spectroscopic techniques and computational modeling provides deep insights into the mechanisms of these transformations.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable for confirming the structures of intermediates and final products. rsc.orgmdpi.com For example, in the nickel-catalyzed alkylation of fluorene, NMR and HRMS analysis helped confirm the formation of a nickel hydride intermediate, which is a key step in the catalytic cycle. rsc.org Similarly, ¹H and ¹³C NMR spectroscopy are routinely used to verify the structures of synthesized dibenzofulvene and thiazole (B1198619) derivatives of fluorene. mdpi.commdpi.com

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction mechanisms at a molecular level. mdpi.commdpi.com DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as to calculate their relative energies. mdpi.com This information allows for the mapping of potential energy surfaces and the identification of the most favorable reaction pathways. For instance, computational studies on the oxidation of fluorene to 9-fluorenone have calculated the activation enthalpies and standard enthalpy changes for key reaction steps, such as the abstraction of a hydrogen atom from the C-9 position by oxygen. mdpi.com In studies of dibenzofulvene derivatives, DFT calculations have been used to determine electrochemical parameters and energy gaps, with results showing good agreement with experimental data. mdpi.com Anharmonic vibrational analysis based on quantum chemical calculations has also been employed to interpret the near-infrared (NIR) spectra of related compounds like acetic acid, elucidating the influence of molecular structures, such as dimer formation, on the spectra. researchgate.net

Role of Catalysts and Reaction Conditions on Selectivity and Yield

Catalysts: A variety of catalysts are effective in promoting transformations at the C-9 position.

Base Catalysts: Strong bases like potassium tert-butoxide (t-BuOK) are commonly used to deprotonate the C-9 position for alkylation and condensation reactions. mdpi.comresearchgate.net The choice of the base's counter-ion (e.g., K⁺, Na⁺, Li⁺) can significantly influence the product distribution in alkylation reactions, with potassium ions favoring higher levels of disubstitution compared to lithium ions. cdnsciencepub.com

Transition Metal Catalysts: Nickel rsc.org and Palladium nih.gov complexes have been shown to be highly efficient catalysts for C-9 alkylation. These catalysts can operate at low loadings and under mild conditions, offering high yields and excellent chemoselectivity. rsc.org The proposed mechanism for nickel catalysis involves metal-ligand cooperation. rsc.org

Lewis Acid Catalysts: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) are used to catalyze reactions involving propargylic alcohols at the C-9 position, leading to the formation of highly functionalized 9,9-disubstituted fluorenes. thieme-connect.comacs.org Optimization studies have shown that BF₃·Et₂O is often superior to other Lewis acids like FeCl₃ or AlCl₃ for these transformations. thieme-connect.com

Reaction Conditions:

Solvent: The polarity and solubility characteristics of the solvent play a critical role. In the formation of C-9 substituted fluorenes from 9-fluorenyl metals, the use of ether solvents leads to a mixture of mono- and di-substituted products, whereas in hydrocarbon solvents, disubstitution is significantly reduced. cdnsciencepub.com For Lewis acid-catalyzed reactions, dichloromethane has been identified as a more suitable solvent than acetonitrile, methanol, or toluene. thieme-connect.com

Temperature and Reaction Time: These parameters must be carefully optimized to maximize yield and minimize side reactions. For the Knoevenagel condensation to form dibenzofulvene derivatives, a reaction time of 24 hours at the boiling temperature of the mixture was found to be optimal. mdpi.com In the nickel-catalyzed alkylation of fluorene, optimal conditions were identified as 100 °C for 8 hours. rsc.org Shortening the reaction time often leads to a decrease in yield, while excessive extension may not provide any benefit. mdpi.com

| Reaction Type | Catalyst/Base | Solvent | Key Condition | Effect on Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| C-9 Alkylation | 9-Fluorenylpotassium | 1,2-Dimethoxyethane | Metal counter-ion | Maximizes C-9 disubstitution (~35%) | cdnsciencepub.com |

| C-9 Alkylation | 9-Fluorenyllithium | Ether | Metal counter-ion | Yields mainly C-9 monosubstitution (~5% disubstitution) | cdnsciencepub.com |

| Reaction of Propargylic Alcohols | BF₃·Et₂O | Dichloromethane | Catalyst type | Optimal yield (92%) compared to other Lewis acids (FeCl₃, AlCl₃) | thieme-connect.com |

| C-9 Alkylation with Alcohols | Ni-complex/KOH | Toluene | Temperature (100 °C) | Optimal conditions afforded a 96% isolated yield. | rsc.org |

| Knoevenagel Condensation | Potassium tert-butoxide | Ethanol | Reaction Time (24h) | Optimal time for maximizing yield. Shorter times decreased yield. | mdpi.com |

Role As a Molecular Building Block and Scaffold in Advanced Organic Synthesis

Application in Peptide and Proteomimetic Synthesis

The fluorene (B118485) moiety is central to modern peptide chemistry, primarily through its incorporation into the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This group has become a cornerstone of Solid-Phase Peptide Synthesis (SPPS), a methodology that has revolutionized the way peptides are created in the laboratory.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids during peptide synthesis. researchgate.netnih.gov The fluorene ring system is the key structural component that imparts the specific chemical properties necessary for its function. The Fmoc group is introduced onto an amino acid by reacting it with a reagent like Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

A critical feature of the Fmoc group is its stability under acidic conditions, which allows for the use of acid-labile protecting groups on amino acid side chains. Conversely, it is readily cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent, without affecting the acid-labile groups. researchgate.netwpmucdn.com This orthogonal protection strategy is fundamental to the success of Fmoc-based peptide synthesis. peptide.com The fluorene group also possesses a strong UV absorbance, which allows for the real-time monitoring of the deprotection step during automated peptide synthesis. A wide variety of Fmoc-protected amino acid derivatives and analogues have been synthesized and are commercially available, forming the essential toolkit for peptide chemists. oakwoodchemical.commedchemexpress.comnih.govporphyrin-systems.denih.govbiosynth.com

| Fmoc-Amino Acid Derivative | Molecular Formula | Application/Significance | Reference |

|---|---|---|---|

| Fmoc-Gly-OH | C17H15NO4 | The simplest Fmoc-protected amino acid, used for incorporating glycine (B1666218) residues. | porphyrin-systems.denih.gov |

| Fmoc-Sar-OH | C18H17NO4 | An N-methylated amino acid derivative used to introduce conformational constraints in peptides. | oakwoodchemical.com |

| Fmoc-Gly-Gly-OH | C19H18N2O5 | A dipeptide unit used to extend peptide chains or as a spacer. | nih.gov |

| (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid | C22H23NO4 | A proline derivative used for creating specific turns or rigid structures in peptidomimetics. | medchemexpress.com |

Solid-Phase Peptide Synthesis (SPPS) is a highly efficient method for the chemical synthesis of peptides and small proteins. jpt.combachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. wpmucdn.comjpt.combachem.com The Fmoc-based strategy is the most common approach used in SPPS today. nih.gov

The synthesis cycle begins with the C-terminal amino acid anchored to the solid support. lsu.edu Each subsequent cycle consists of two main steps: deprotection and coupling. wpmucdn.combachem.com

Deprotection: The resin-bound peptide is treated with a solution of a weak base, typically 20% piperidine in N,N-dimethylformamide (DMF), to remove the N-terminal Fmoc group. wpmucdn.comrsc.org The electron-withdrawing nature of the fluorene ring system makes the hydrogen on the β-carbon (C9) acidic, facilitating its removal and the subsequent elimination of the dibenzofulvene-piperidine adduct. wpmucdn.com This reveals a free primary or secondary amine on the N-terminus of the growing peptide chain.

Coupling: The next Fmoc-protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt) and added to the reaction vessel. rsc.org The activated carboxylic acid of the incoming amino acid reacts with the free amine on the peptide chain, forming a new peptide bond. wpmucdn.com

Excess reagents and byproducts are easily removed by washing the resin, which is a key advantage of the solid-phase methodology. jpt.com This cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled. wpmucdn.combachem.com Finally, the completed peptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA). wpmucdn.compeptide.com The automation of this process has made the synthesis of long peptides routine and accessible. bachem.com

| Step | Procedure | Key Reagents | Role of Fluorene Unit |

|---|---|---|---|

| 1. Resin Loading | The first Fmoc-protected amino acid is attached to the solid support resin. | Fmoc-amino acid, solid support (e.g., Wang resin), coupling agents. | Protects the N-terminus of the first amino acid. |

| 2. Deprotection | The N-terminal Fmoc group is removed to expose a free amine. | 20% Piperidine in DMF. | The fluorene core enables base-labile cleavage. |

| 3. Washing | Excess deprotection reagent and byproducts are washed away. | DMF, DCM. | N/A |

| 4. Coupling | The next activated Fmoc-amino acid is coupled to the free amine. | Fmoc-amino acid, coupling reagents (e.g., HBTU, DIC), base (e.g., DIEA). | Protects the N-terminus of the incoming amino acid. |

| 5. Washing | Excess reagents and byproducts are washed away. | DMF, DCM. | N/A |

| 6. Repeat Cycle | Steps 2-5 are repeated for each amino acid in the sequence. | ||

| 7. Cleavage | The final peptide is cleaved from the resin and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail. | N/A |

Construction of Macrocycles and Constrained Architectures

The fluorene scaffold is an attractive building block for the synthesis of macrocycles due to its rigid, planar, and sterically defined structure. researchgate.net Incorporating the fluorene unit into a macrocyclic framework can pre-organize the ring's conformation, reduce its flexibility, and lead to molecules with unique binding properties, photophysical characteristics, or biological activities. nih.govmdpi.com

The synthesis of such architectures often relies on standard macrocyclization reactions where fluorene derivatives, such as 2-(9H-fluoren-2-yl)acetic acid, can serve as key precursors. mdpi.com The functional groups on the fluorene core act as handles for intramolecular ring-closing reactions. Strategies like macrolactamization (amide bond formation), macrolactonization (ester bond formation), ring-closing metathesis (RCM), and transition metal-catalyzed cross-coupling reactions are commonly employed. mdpi.comcam.ac.uk For instance, the carboxylic acid moiety of this compound could be coupled with a distal amino group on a linear precursor to form a macrolactam. Research has demonstrated the successful synthesis of conjugated macrocycles containing fluorenone units, highlighting the utility of this scaffold in constructing large, well-defined cyclic systems. nih.gov

| Macrocyclization Strategy | Description | Potential Role of Fluorene Building Block |

|---|---|---|

| Macrolactamization | Intramolecular formation of an amide bond to close the ring. | The carboxylic acid of a fluorene-acetic acid derivative can react with a terminal amine. |

| Ring-Closing Metathesis (RCM) | Joins two terminal alkenes within a linear precursor to form a cyclic alkene. | A fluorene scaffold can be functionalized with two alkene-containing arms. cam.ac.uk |

| Ullmann Condensation | Copper-catalyzed reaction to form diaryl ethers. | Can be used to form macrocyclic polyethers incorporating fluorene units. mdpi.com |

| Suzuki/Stille Coupling | Palladium-catalyzed cross-coupling to form C-C bonds. | Used to create fully conjugated macrocycles with fluorene units integrated into the π-system. |

Precursor for Complex Heterocyclic Systems

The fluorene nucleus serves as a versatile starting point for the synthesis of a wide range of complex heterocyclic compounds. researchgate.net The reactivity of the fluorene ring itself, particularly at the C2, C7, and C9 positions, allows for the introduction of various functional groups that can then be used to build fused or appended heterocyclic rings. Molecules containing a fluorene scaffold are found in compounds with significant biological activities. mdpi.com

For example, fluorenone, the ketone derivative of fluorene, can be condensed with thiosemicarbazide (B42300) to form a carbothioamide, which is a key intermediate for the Hantzsch thiazole (B1198619) synthesis. mdpi.com Subsequent reaction with α-halocarbonyl compounds yields fluorenyl-hydrazinyl-thiazole derivatives. This illustrates how the fluorene core can be elaborated into more complex systems containing nitrogen and sulfur heterocycles. mdpi.com Similarly, a precursor like this compound provides a carboxylic acid handle that can participate in cyclocondensation reactions with binucleophiles to form various heterocycles.

| Heterocyclic System | General Synthetic Approach | Fluorene Precursor Example |

|---|---|---|

| Thiazoles | Hantzsch thiazole synthesis from a fluorene-derived thiourea. | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.com |

| Quinoxalines | Condensation of a fluorene derivative with 2,3-dichloroquinoxaline. | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.com |

| Benzodiazepines | Cyclocondensation of a fluorene-based amino acid with o-phenylenediamines. | A fluorene derivative with an α-amino acid moiety. |

| Oxazolidinones | Reaction of a fluorene-based amino alcohol with phosgene (B1210022) or its equivalents. | A fluorene derivative containing a β-amino alcohol. |

Design of Novel Chemical Libraries and Combinatorial Synthesis

The fluorene scaffold is well-suited for the design and construction of chemical libraries for high-throughput screening in drug discovery and materials science. Its rigid structure provides a consistent three-dimensional framework upon which chemical diversity can be systematically introduced. Diversity-Oriented Synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules, and scaffolds like fluorene are valuable starting points for such endeavors. cam.ac.uknih.gov

Combinatorial synthesis, often performed on a solid support, allows for the rapid generation of thousands of compounds from a set of common building blocks. cam.ac.uk A building block such as this compound can be anchored to a solid-phase resin. The carboxylic acid can then be reacted with a library of diverse amines to create a set of amides. Simultaneously or sequentially, other positions on the fluorene ring can be functionalized with a different library of reagents. This parallel synthesis approach enables the efficient exploration of the chemical space around the fluorene core. The principles of SPPS, which rely on the fluorene-based Fmoc group, are inherently combinatorial and are widely used to generate vast libraries of peptides and peptidomimetics for screening. jpt.com

| Scaffold | Diversity Point 1 (R1) | Reaction Type | Diversity Point 2 (R2) | Reaction Type |

|---|---|---|---|---|

| This compound | Library of Amines (R1-NH2) | Amide Coupling | Library of Alkyl Halides (R2-X) at C9 | Alkylation |

| Library of Alcohols (R1-OH) | Esterification | Library of Aryl Boronic Acids (R2-B(OH)2) at C7 | Suzuki Coupling | |

| Library of Hydrazines (R1-NHNH2) | Amide Coupling | Library of Aldehydes (R2-CHO) at C9 | Knoevenagel Condensation |

Applications in Advanced Materials Science

Fluorene-Based Optoelectronic Materials

Fluorene (B118485) and its derivatives are cornerstone materials in organic electronics due to their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties. researchgate.netmdpi.com The incorporation of an acetic acid moiety at the 2-position of the fluorene core provides a versatile handle for synthesizing a new generation of functional polymers and small molecules for optoelectronic devices.

Role of Fluorene Moiety in Charge Transfer and Electronic Properties

The fluorene moiety possesses a rigid, planar, and π-conjugated aromatic system that facilitates efficient charge transport, a critical requirement for optoelectronic materials. nih.govbradleydrose.com This delocalized π-electron system allows for charge carriers (electrons and holes) to move more easily through the material. bradleydrose.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be readily tuned by chemical modification. mdpi.com

The fundamental characteristics of fluorene that contribute to its electronic properties include:

High π-Conjugation: The fused ring system provides an extended network of p-orbitals, which is essential for charge delocalization and transport. nih.gov

Structural Rigidity: The planar structure of the fluorene core helps to minimize conformational disorder, which can trap charge carriers. This rigidity can also suppress non-radiative decay processes, leading to higher fluorescence efficiency. rsc.org

Facile Functionalization: The C9 position of the fluorene ring can be easily substituted with alkyl chains to improve solubility without significantly disrupting the π-conjugated backbone, while the 2 and 7 positions are ideal for polymerization. researchgate.net

The interaction between fluorene units in polymers and oligomers is dominated by π-π stacking, a non-covalent interaction that creates pathways for intermolecular charge transfer. nih.gov This property is crucial for the performance of thin-film devices where charge must move between molecules. The introduction of electron-donating or electron-accepting units to the fluorene backbone can create intramolecular charge transfer (ICT) characteristics, which are useful for tuning the emission color and other photophysical properties of the material. rsc.orgnih.gov

| Compound Type | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Key Electronic Feature | Reference |

|---|---|---|---|---|

| Bipolar Fluorene Derivatives | -5.02 to -5.21 | -3.85 to -4.16 | Possess both electron-donating (carbazolyl) and electron-accepting (anthraquinone, fluorenone) moieties, enabling transport of both holes and electrons. | nih.gov |

| Fluorene-Phosphonic Acid SAMs | -5.60 to -5.70 | Not specified | Ionization energy suitable for effective electron transport from perovskite absorber layers. | nih.gov |

| Fluorenone-Phosphonic Acid SAMs | -5.99 | Not specified | Lower ionization energy compared to fluorene analogues, indicating its potential as an acceptor unit. | nih.gov |

| Substituted Dibenzofulvenes (Modified Fluorene) | -4.72 to -5.22 | -2.35 to -2.59 | Significantly reduced energy gap compared to unsubstituted fluorene, which is promising for electronic applications. | mdpi.com |

Synthesis of Fluorene-Acetic Acid Derived Conjugated Polymers and Oligomers

Conjugated polymers and oligomers based on fluorene are typically synthesized through metal-catalyzed cross-coupling reactions. The presence of the acetic acid group on the 2-(9H-fluoren-2-yl)acetic acid monomer offers a reactive site for further functionalization or can influence the polymerization process and the final properties of the material.

Common synthetic routes for creating fluorene-based conjugated polymers include:

Suzuki Cross-Coupling: This is a widely used method for forming carbon-carbon bonds. A di-halogenated fluorene monomer can be reacted with a diboronic acid or ester derivative of another aromatic compound (or another fluorene monomer) in the presence of a palladium catalyst. nih.govnih.gov For instance, a polymer can be synthesized by coupling a 2,7-dibromofluorene (B93635) derivative with a diboronic ester-functionalized comonomer. nih.gov

Heck Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an alkene, which can be used to introduce vinylene linkages into the polymer backbone.

Gilch Polymerization: This method is effective for producing high molecular weight polymers and involves the polymerization of α,α'-dihalo-p-xylenes with a strong base. nus.edu.sg

The acetic acid group can be either protected during polymerization and deprotected afterward or used directly. It can serve as an anchoring group to attach the polymer to metal oxide surfaces (e.g., in solar cells) or as a site for post-polymerization modification to fine-tune the material's properties. The synthesis of well-defined oligomers with specific chain lengths is also crucial for studying structure-property relationships. nih.govresearchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The excellent photophysical and charge-transporting properties of fluorene-based materials make them highly suitable for use in OLEDs and OPVs. researchgate.netnih.gov

In Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers and oligomers are known for their high fluorescence efficiency and deep-blue emission, a color that is critical for full-color displays and lighting applications. researchgate.net They can be used as:

Emissive Layer: The material emits light when excitons (electron-hole pairs) recombine within this layer. Fluorene derivatives are prized for their high photoluminescence quantum yields. mdpi.com

Host Material: They can serve as a host for phosphorescent guest emitters, facilitating efficient energy transfer to the guest.

Hole Transport Layer: Certain fluorene derivatives with appropriate HOMO levels can efficiently transport holes from the anode to the emissive layer. google.com

The introduction of rigid fluorene groups can act as steric hindrances to prevent close packing and intermolecular interactions that often lead to efficiency roll-off at high brightness. rsc.org This strategy has led to the development of high-performance OLEDs with high external quantum efficiencies (EQEs). For example, non-doped OLEDs based on emitters where fluorene units "lock" the electronically active moieties have achieved maximum EQEs of over 22%. rsc.org

In Organic Photovoltaics (OPVs): In OPVs, fluorene-based materials are used to absorb light and transport charge to the electrodes. They are often employed as:

Electron Donor (p-type) Material: In bulk heterojunction solar cells, fluorene-based copolymers are blended with an electron acceptor material. The fluorene unit provides good hole mobility.

Electron Acceptor (n-type) Material: While less common, modifications to the fluorene structure, such as creating fluorenone derivatives, can lower the LUMO level, making them suitable as electron acceptors. nih.gov

| Device Type | Fluorene Material Role | Key Performance Metric | Finding | Reference |

|---|---|---|---|---|

| Non-doped OLED | TADF Emitter (SPBP-DPAC) | Maximum EQE | 22.8% | rsc.org |

| Non-doped OLED | TADF Emitter (SPBP-SPAC) | Maximum EQE | 21.3% | rsc.org |

| Non-doped OLED | TADF Emitter (SPBP-DPAC) | EQE at 1000 cd m⁻² | 22.4% (suppressed roll-off) | rsc.org |

| Photovoltaic Devices | Electron-transporting SAMs | Function | Demonstrated good thermal stability and suitable electrochemical properties for effective electron transport from perovskite and other absorber layers. | nih.gov |

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound is an ideal candidate for designing such systems, as the fluorene unit provides a rigid scaffold and π-stacking capabilities, while the carboxylic acid group is a prime director of strong, specific interactions like hydrogen bonding. tue.nl

Non-Covalent Interactions and Molecular Recognition in Fluorene-Based Systems

The self-assembly of fluorene-based molecules is governed by a combination of weak intermolecular forces.

π-π Stacking: This is a primary interaction between the aromatic faces of the fluorene units, leading to the formation of columnar or lamellar structures. These stacked arrangements are crucial for creating pathways for charge transport and energy migration. nih.govmdpi.com

Hydrogen Bonding: The carboxylic acid group of this compound is a powerful hydrogen bond donor and acceptor. It can form strong, directional hydrogen bonds, often leading to the formation of well-defined dimers or extended one-dimensional chains and two-dimensional networks.

Van der Waals Forces: Interactions between alkyl side chains, often added at the C9 position to enhance solubility, also play a role in the packing and organization of the molecules in the solid state or in solution.

Host-Guest Interactions: The defined cavities and surfaces created by assembled fluorene structures can be used to recognize and bind specific guest molecules, a principle that is fundamental to sensing and catalysis. mdpi.com

The interplay of these interactions allows for the precise control over the morphology and macroscopic properties of the resulting materials. tue.nl

Design of Supramolecular Architectures with Fluorene Acetic Acid Components

The design of supramolecular architectures involves programming molecules with the information needed to spontaneously form a desired structure. uni-wuerzburg.de The bifunctional nature of this compound—a rigid π-system combined with a hydrogen-bonding group—allows for the creation of various architectures.

Design Strategies:

Linear Tapes and Fibers: The carboxylic acid groups can form head-to-tail or head-to-head hydrogen bonds, leading to the formation of one-dimensional chains. The fluorene units would then stack along the perpendicular axis, creating ribbon-like or fibrous nanostructures. researchgate.net

Liquid Crystals: By attaching long, flexible alkyl chains to the fluorene core, it is possible to design molecules that exhibit liquid crystalline phases. In these phases, the molecules have a degree of order, often with the rigid fluorene cores stacking in columns, which is beneficial for creating materials with anisotropic charge transport properties.

Surface Patterning: The carboxylic acid group can be used to anchor molecules onto specific substrates (like metal oxides or silicon wafers) to form highly ordered self-assembled monolayers (SAMs). This bottom-up approach is key to fabricating nanoscale electronic devices.

Multi-component Systems: this compound can be co-assembled with other molecules that have complementary hydrogen-bonding sites. This allows for the construction of more complex, functional architectures where, for example, an electron-donor fluorene unit is assembled next to an electron-acceptor molecule to create a charge-transfer complex. uni-wuerzburg.de

The development of these well-defined supramolecular structures is crucial for advancing organic electronics, as the charge transport and photophysical properties of a material are highly dependent on the arrangement and orientation of the molecules in the solid state. researchgate.net

Fluorene-Acetic Acid Derivatives in Sensor Development

The unique photophysical properties of the fluorene nucleus, such as high thermal stability, good charge carrier mobility, and excellent fluorescence quantum yield, make it a foundational structure in the design of advanced chemosensors. acs.org The functionalization of the fluorene core, particularly at the C-2 and C-9 positions, allows for the creation of a diverse range of derivatives tailored for the selective detection of various analytes. acs.org Derivatives of this compound and related fluorene compounds have been successfully employed in the development of highly sensitive and selective sensors for metal ions, anions, and nitroaromatic explosives. acs.orgnih.gov These sensors often operate on principles of fluorescence enhancement or quenching.

Detection of Ions

Fluorene-based sensors have demonstrated significant efficacy in the detection of both cations and anions through carefully designed host-guest interactions. The fluorene unit typically serves as the fluorophore, while appended receptor moieties provide selective binding sites for the target ion.

Cation Sensing: Derivatives functionalized with specific ionophores can selectively bind to metal ions like Fe(III) and Zn(2+). For instance, fluorene derivatives incorporating phosphonic acid groups have been synthesized to act as chemosensors for Fe(III) ions. researchgate.net The interaction between the phosphonic acid's oxygen atoms and the Fe(III) ion leads to the formation of a nonfluorescent complex, resulting in a "turn-off" sensor response through a static quenching mechanism. researchgate.net

Another study developed a fluorene-based probe containing a dibenzosubstituted oxaaza macrocycle for the selective detection of Zn(2+). nih.gov This sensor exhibited high sensitivity and selectivity for Zn(2+) in both organic and aqueous solutions. nih.gov The binding process, which corresponds to a 1:1 stoichiometry, could be monitored through both absorption and fluorescence titration, with binding constants in the range of (2–3)·10^5 M−1. nih.gov This system allows for ratiometric fluorescence detection, providing a good dynamic range for detecting Zn(2+) concentrations from 10⁻⁴ to 10⁻⁶ M. nih.gov

Anion Sensing: Fluorenone-based derivatives, which are structurally related to fluorene, have been engineered as fluorescent and colorimetric sensors for iodide (I⁻) ions. nih.govacs.org These sensors operate on a fluorescence enhancement mechanism, which is a significant advantage over more common quenching-based sensors that can be less sensitive. nih.govacs.org The interaction with iodide ions inhibits intramolecular charge transfer (ICT) and C=N isomerization within the sensor molecule, leading to enhanced fluorescence emission. nih.govacs.org These sensors have shown remarkable sensitivity with detection limits as low as 8.0 nM and 11.0 nM. nih.govacs.org The binding association constants (Ka) for these sensors with iodide were calculated to be 4.11 × 10^6 and 3.98 × 10^6 M⁻¹, respectively. nih.gov

Table 1: Performance of Fluorene-Derivative Ion Sensors

| Sensor Type | Target Analyte | Detection Mechanism | Detection Limit | Binding Constant (Ka) | Reference |

| Phosphonic Acid Fluorene | Fe(III) | Fluorescence Quenching | Not Specified | Not Specified | researchgate.net |

| Oxaaza Macrocycle Fluorene | Zn(2+) | Ratiometric Fluorescence | 10⁻⁶ M | (2–3)·10⁵ M⁻¹ | nih.gov |

| Fluorenone Schiff Base 1 | I⁻ | Fluorescence Enhancement | 8.0 nM | 4.11 × 10⁶ M⁻¹ | nih.gov |

| Fluorenone Schiff Base 2 | I⁻ | Fluorescence Enhancement | 11.0 nM | 3.98 × 10⁶ M⁻¹ | nih.gov |

Detection of Explosives

The detection of nitroaromatic compounds (NACs), which are common components of explosives, is a critical area of security and environmental monitoring. Fluorene-based conjugated polymers have emerged as exceptionally sensitive materials for this purpose. These sensors typically utilize a fluorescence quenching mechanism upon interaction with electron-deficient NACs like 2,4,6-trinitrophenol (TNP), also known as picric acid. acs.orgresearchgate.net

Three different fluorene-based conjugated polymers (CP 1, CP 2, and CP 3) were synthesized and demonstrated high sensitivity for TNP in aqueous media. acs.org The detection is based on fluorescence quenching, with the high sensitivity attributed to a static quenching mechanism involving photoinduced electron transfer. acs.org These polymers achieved remarkably low detection limits of 3.2, 5.7, and 6.1 pM, respectively. acs.org

Similarly, other π-extended, butterfly-shaped fluorene derivatives have been developed for the ultrasensitive detection of picric acid, also through fluorescence quenching. researchgate.net The mechanism for this high sensitivity was attributed to a combination of Förster Resonance Energy Transfer (FRET) and Inner Filter Effect (IFE). researchgate.net One of the sensors achieved an exceptionally low detection limit of 0.23 parts per trillion (ppt). researchgate.net The selectivity of these polymers towards TNP is driven by unique π-π interactions between the electron-rich fluorene-based polymer and the electron-deficient analyte. acs.org

Table 2: Performance of Fluorene-Derivative Sensors for Explosives

| Sensor Type | Target Analyte | Detection Mechanism | Detection Limit | Reference |

| Conjugated Polymer 1 | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | 3.2 pM | acs.org |

| Conjugated Polymer 2 | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | 5.7 pM | acs.org |

| Conjugated Polymer 3 | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | 6.1 pM | acs.org |

| π-extended Sensor | Picric Acid (PA) | FRET / IFE | 0.23 ppt | researchgate.net |

Biological and Medicinal Chemistry Research Mechanistic and Scaffold Design

Scaffold Design for Biological Probes and Ligands

The inherent properties of the fluorene (B118485) core, such as high fluorescence quantum yield and photostability, make it an exceptional platform for the design of biological probes and ligands. nih.gov The structure can be systematically modified to tune its photophysical properties and to introduce functionalities for specific biological targeting.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of the fluorene scaffold, SAR analyses have elucidated key structural requirements for potent and selective interactions with biological targets.

Research into various fluorene derivatives has shown that modifications at different positions of the fluorene ring system significantly impact their biological activity. For instance, in a series of spirooxindole derivatives incorporating a fluorene moiety, the addition of a 2,4-dichlorophenyl group resulted in the most potent activity against certain cancer cell lines. nih.gov Molecular docking studies of promising candidates revealed specific binding affinities within the EGFR active site, highlighting the importance of substituent patterns for molecular recognition. nih.gov Similarly, studies on other aromatic acetic acid derivatives designed as enzyme inhibitors have shown that the central aromatic ring engages in π-π stacking interactions with key amino acid residues like Tyrosine, while other parts of the molecule form crucial van der Waals contacts within the catalytic pocket. researchgate.net These findings underscore that the efficacy of fluorene acetic acid derivatives is not solely dependent on the core scaffold but is finely tuned by the electronic and steric properties of its substituents, which dictate the precise nature of interactions at the molecular level, such as hydrogen bonding, hydrophobic interactions, and π-π stacking with the target biomolecule.

Table 1: SAR Insights for Fluorene and Related Acetic Acid Derivatives

| Derivative Class | Structural Modification | Impact on Molecular Interaction | Target Example |

|---|---|---|---|

| Spirooxindole-Fluorenes | Incorporation of 2,4-dichlorophenyl moiety | Enhanced binding affinity in EGFR active site | EGFR Kinase nih.gov |

| Thiophenyl Acetic Acids | Central aromatic ring position | π-π stacking with Tyrosine residues (e.g., Tyr130) | mPGES-1 Enzyme researchgate.net |

| Thiophenyl Acetic Acids | Terminal ring substituents | Forms specific van der Waals contacts (e.g., with Tyr28, Gln134) | mPGES-1 Enzyme researchgate.net |

The fluorene scaffold serves as a foundational structure for designing inhibitors that target key enzymes and receptors involved in disease pathways. The mechanism of action often involves the precise fitting of the derivative into the active or allosteric site of a target protein.

One notable example involves derivatives of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione, which have been identified as potent inhibitors of the enoyl acyl carrier protein reductase (ENR) InhA from Mycobacterium tuberculosis. mdpi.com InhA is a critical enzyme in the biosynthesis of the mycobacterial cell wall. mdpi.com The fluorene-based inhibitors were designed to target this enzyme, and studies showed they exhibited significant activity against both the enzyme and the bacteria, including multi-drug resistant strains. mdpi.com

In another context, researchers have used the structural motif of aromatic acetic acids to develop selective inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. researchgate.net Molecular modeling of these inhibitors revealed that the acetic acid portion interacts with key residues while the aromatic system, analogous to the fluorene structure, establishes van der Waals and π-π stacking interactions within the enzyme's catalytic pocket, effectively blocking its function. researchgate.net These examples demonstrate the utility of the fluorene acetic acid framework in creating molecules that can mechanistically interfere with the function of specific biomolecular targets.

Bioconjugation Strategies Employing 2-(9H-Fluoren-2-yl)acetic Acid Derivatives

Bioconjugation, the process of linking a molecule to a biomacromolecule, is a powerful strategy for creating advanced chemical biology tools and therapeutics. The this compound scaffold is well-suited for this purpose, as it can be readily functionalized with reactive groups for attachment.

Derivatives of this compound can be equipped with "warheads" or reactive handles that facilitate their covalent attachment to biomacromolecules like proteins and peptides. jfe-chem.com A common strategy involves modifying the scaffold with a group that can form a stable bond with specific amino acid residues.

One prominent method is the use of maleimide (B117702) derivatives, which react selectively with the thiol group of cysteine residues via a Michael addition reaction. nih.gov Another approach involves synthesizing an amine-reactive version of the fluorene probe, for example by incorporating an isothiocyanate group, which can form a covalent bond with the amine groups found in lysine (B10760008) residues or at the N-terminus of proteins. researchgate.net

A more advanced strategy was demonstrated with a flavone (B191248) acetic acid (FAA) analogue, which shares structural similarities with fluorene acetic acid. entrepreneur-cn.com This analogue was synthesized with an azide (B81097) functional group. The azide acts as a reactive handle that can undergo a Staudinger ligation reaction with a phosphine-modified reporter molecule, such as a FLAG peptide. entrepreneur-cn.com This type of click chemistry allows for the specific and covalent labeling of the target-bound probe under mild, biological conditions, enabling the subsequent detection and identification of the protein target. entrepreneur-cn.com

Table 2: Covalent Bioconjugation Chemistries

| Reactive Group on Probe | Target Residue/Group on Biomacromolecule | Reaction Type | Reference |

|---|---|---|---|

| Maleimide | Cysteine (thiol group) | Michael Addition | nih.gov |

| Isothiocyanate | Lysine (amine group), N-terminus | Thiocarbamoylation | researchgate.net |

| Azide | Phosphine-modified peptide | Staudinger Ligation | entrepreneur-cn.com |

The conjugation of fluorene acetic acid derivatives to biomolecules paves the way for the development of sophisticated chemical biology tools. These tools are designed to probe biological processes, visualize cellular components, and identify molecular targets.

A prime example is the creation of biological probes for fluorescence imaging. The fluorene scaffold is an excellent fluorophore. By functionalizing it with reactive groups for bioconjugation, researchers can create probes that specifically label proteins or other cellular structures. researchgate.netresearchgate.net For instance, an azido-containing flavone acetic acid analogue was designed as a multifunctional binding site probe. entrepreneur-cn.com Once the probe binds to its cellular target, it can be covalently linked to a reporter peptide. This allows for the use of antibodies against the peptide tag (e.g., anti-FLAG) to detect the drug-protein complex, thereby helping to elucidate the probe's mechanism of action and identify its unknown cellular target. entrepreneur-cn.com The development of such tools is essential for advancing our understanding of complex biological systems. nih.gov

Advanced Functionalization for Targeted Molecular Delivery Systems

The principles of functionalization and bioconjugation that apply to creating biological probes can be extended to develop advanced systems for targeted molecular delivery. The goal is to transport a molecular cargo—be it a drug or an imaging agent—specifically to a desired location, such as a particular cell type or organelle, thereby increasing efficacy and reducing off-target effects. nih.govresearchgate.net

The fluorene scaffold is an ideal base for such systems due to its chemical versatility, which allows for selective functionalization and bioconjugation. nih.gov Researchers have developed strategies to modify fluorene derivatives to target specific subcellular compartments. For example, by introducing a morpholine (B109124) group onto a fluorene-based fluorescent probe, it was specifically targeted to and accumulated in lysosomes within living cells. In contrast, introducing a chlorine group on a similar scaffold resulted in targeting the endoplasmic reticulum.

This concept can be expanded for therapeutic delivery. A derivative of this compound could be conjugated to a targeting ligand, such as a peptide that specifically recognizes a receptor overexpressed on cancer cells. nih.gov This strategy was effectively demonstrated with a related compound, 5-fluorouracil-1-acetic acid (5-FA), which was conjugated to a virus-like nanoparticle displaying a peptide that targets the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov This targeted delivery system was shown to internalize into cancer cells and kill them in an EGFR-dependent manner. nih.govnih.gov Such advanced functionalization transforms the fluorene acetic acid scaffold from a simple molecule into a key component of a sophisticated, targeted delivery vehicle.

Computational and Theoretical Studies on 2 9h Fluoren 2 Yl Acetic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemistry for predicting molecular structure and properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For a molecule like 2-(9H-fluoren-2-yl)acetic acid, DFT calculations would provide a wealth of information about its intrinsic characteristics.

Electronic structure analysis reveals how electrons are distributed within a molecule, which is key to understanding its stability, reactivity, and optical properties. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. libretexts.org

DFT calculations also provide a detailed map of the charge distribution, identifying regions of positive and negative electrostatic potential. This information is crucial for predicting how the molecule will interact with other polar molecules and its sites of potential nucleophilic or electrophilic attack.

Illustrative Data: FMO Properties of a Substituted Fluorene (B118485)

The following table demonstrates typical data obtained from DFT calculations on a substituted fluorene molecule, illustrating how electronic properties are quantified.

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.4 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 3.4 eV |

| Dipole Moment | Measure of the net molecular polarity | 1.2 D |

Quantum chemical calculations are highly effective at predicting and helping to interpret various types of spectra.